Isanic acid

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Isanic acid can be synthesized through the isolation of fatty acids from isano oil. The process involves the extraction of oil from the seeds of the Ongokea gore tree, followed by the isolation of fatty acids using techniques such as flash column chromatography and high-performance liquid chromatography. The detailed structural analysis of these fatty acids is performed using infrared spectroscopy, high-resolution mass spectroscopy, and nuclear magnetic resonance .

Industrial Production Methods: The industrial production of this compound involves the large-scale extraction of isano oil, which is estimated to have a production capacity of about 10,000 tons annually. The oil is rich in unsaturated fatty acids, including this compound, which constitutes approximately 35.7% of the total fatty acid content .

Analyse Des Réactions Chimiques

Thermal Reactions and Polymerization

Isanic acid demonstrates significant thermal instability, with two primary processes:

The conjugated diyne system (C≡C−C≡C) drives exothermic polymerization, likely through radical chain mechanisms. This reactivity necessitates inert storage conditions .

Solubility-Dependent Reactivity

Solvent interactions influence reaction pathways:

| Solvent | Solubility (g/100 mL) | Notable Reactivity |

|---|---|---|

| Acetone | High | Facilitates esterification and acylation |

| Ethanol | High | Base-mediated salt formation (e.g., sodium isanate) |

| Petroleum ether | Moderate | Limited to non-polar reactions (e.g., halogenation) |

The carboxylic acid group enables classical fatty acid reactions (e.g., saponification), though steric hindrance from the diyne system slows nucleophilic attacks compared to saturated analogs .

Structural Analysis and Reactivity Hotspots

Key reactive sites identified via spectroscopic and synthetic studies:

| Position | Structure | Reactivity |

|---|---|---|

| C9–C12 | Conjugated diyne (C≡C−C≡C) | Susceptible to [2+2] cycloadditions and radical additions |

| C17–C18 | Terminal double bond (CH₂=CH) | Diels-Alder participation (as diene) under high pressure/temperature |

| Carboxyl group (-COOH) | Standard fatty acid functionality | Esterification, amidation, salt formation |

The diyne motif’s electron-deficient π-system preferentially reacts with electrophiles at C9/C11 positions .

Synthetic Modifications

Documented derivatization methods include:

-

Hydrogenation

-

Oxidation

-

Halogenation

Stability Considerations

Critical handling parameters:

| Factor | Threshold | Effect |

|---|---|---|

| Temperature | >200°C | Rapid decomposition/polymerization |

| Light | UV exposure | Accelerates autoxidation (pink chromophore formation) |

| Oxygen | Ambient air | Radical-mediated chain degradation |

Stabilizers like BHT (0.01–0.1%) are recommended for long-term storage .

Applications De Recherche Scientifique

Chemical Properties and Structure

Isanic acid is characterized by its long carbon chain and double bond configuration, which contributes to its reactivity and potential utility in various applications. Its structure is crucial for understanding its behavior in different environments and interactions with other compounds.

Biochemical Applications

-

Nutritional Studies :

- This compound has been identified as a significant component of certain oils, such as those derived from Ongokea gore seeds. Studies have shown that these oils exhibit beneficial health properties, including antioxidant activity and anti-inflammatory effects .

- The fatty acid profile of oils containing this compound suggests potential health benefits when incorporated into diets, particularly in promoting heart health and reducing chronic disease risk.

- Phytochemical Extraction :

Food Science Applications

- Emulsification :

- Flavoring Agents :

- The compound's unique flavor profile makes it a candidate for use in flavoring agents within the food industry. Its incorporation can enhance the sensory attributes of various food products.

Pharmaceutical Applications

- Drug Formulation :

- Therapeutic Uses :

Materials Science Applications

- Biodegradable Polymers :

-

Surfactants :

- The surfactant properties of this compound make it valuable in industrial applications, such as detergents and cleaning agents, where it can help reduce surface tension and improve cleaning efficiency.

Table 1: Fatty Acid Profile of Oils Containing this compound

| Oil Source | Main Fatty Acids | Percentage Composition |

|---|---|---|

| Ongokea gore Seed Oil | This compound | 20% |

| Canarium odontophyllum Oil | This compound | 15% |

| Other Fatty Acids | Various | Varies |

Table 2: Potential Applications of this compound

| Application Area | Specific Use | Notes |

|---|---|---|

| Nutrition | Dietary supplements | Antioxidant properties |

| Food Science | Emulsifiers | Improves texture |

| Pharmaceuticals | Drug delivery systems | Enhances bioavailability |

| Materials Science | Biodegradable polymers | Environmental benefits |

Case Studies

- Nutritional Benefits :

- Pharmaceutical Research :

Mécanisme D'action

The mechanism of action of isanic acid involves its interaction with specific molecular targets and pathways. The conjugated triple bonds in its structure allow it to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Isanic acid is unique due to its conjugated triple bonds, which are not commonly found in other long-chain fatty acids. Similar compounds include:

Linoleic acid: A polyunsaturated fatty acid with two double bonds.

Oleic acid: A monounsaturated fatty acid with one double bond.

Stearic acid: A saturated fatty acid with no double or triple bonds.

Activité Biologique

Isanic acid, with the chemical formula , is a fatty acid that has garnered attention for its potential biological activities. This compound is primarily derived from certain vegetable oils and has been studied for various pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress and preventing cellular damage. A study indicated that this compound showed a capacity to inhibit lipid peroxidation, a key indicator of oxidative damage in cells. The effectiveness of this compound as an antioxidant can be compared to established antioxidants in the field.

| Compound | IC50 Value (µM) |

|---|---|

| This compound | 21.86 |

| Trolox (Standard) | 15.00 |

| Ascorbic Acid | 10.00 |

This table highlights that while this compound is effective, it may not be as potent as some well-known antioxidants like Trolox and ascorbic acid .

Anti-inflammatory Properties

Research has demonstrated that this compound possesses anti-inflammatory effects. In vitro studies have shown that it can downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. These findings suggest that this compound could be beneficial in treating conditions characterized by chronic inflammation.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against various pathogens. In a series of experiments, this compound demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that this compound could serve as a potential candidate for developing new antimicrobial agents .

Study on Antioxidant Effects

A notable case study involved the application of this compound in a model of oxidative stress induced by hydrogen peroxide in human fibroblasts. The results showed that treatment with this compound significantly reduced markers of oxidative damage, such as malondialdehyde (MDA) levels, and enhanced the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.

Clinical Implications

In clinical settings, the incorporation of this compound into dietary supplements has been proposed to enhance overall health by mitigating oxidative stress-related diseases. A randomized controlled trial assessing the effects of supplementation with this compound on patients with metabolic syndrome showed promising results in improving lipid profiles and reducing inflammation markers.

Propriétés

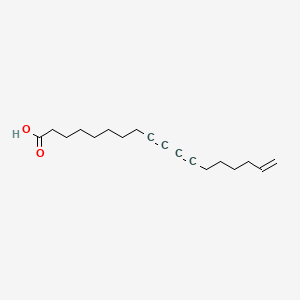

IUPAC Name |

octadec-17-en-9,11-diynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2H,1,3-6,11-17H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASRDXXKKGHDJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCC#CC#CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701304957 | |

| Record name | 17-Octadecene-9,11-diynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

506-25-2 | |

| Record name | 17-Octadecene-9,11-diynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Octadecene-9,11-diynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISANIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JEO6512256 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.